molecular formula C10H8BrN3OS B2636577 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 786660-56-8

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2636577
CAS No.: 786660-56-8
M. Wt: 298.16
InChI Key: KGUVOWHUVPLHPP-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring substituted with a bromobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-bromobenzyl chloride with 1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azides or thiocyanates can be formed.

    Oxidation Products: Sulfoxides and sulfones are typical oxidation products.

    Cyclization Products: Various fused heterocyclic compounds can be synthesized.

Scientific Research Applications

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.

    Industrial Applications: The compound can be utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-bromobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c11-8-3-1-7(2-4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUVOWHUVPLHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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